1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(4-chloroindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGKFAHWDCSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom on the indole ring can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets similar to other indole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological pathways .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
- Structural Difference : The carboxylic acid group is at position 4 instead of 3.
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
- Structural Difference: A pyrimidine ring replaces the indole-propanoyl moiety.
- Impact : The pyrimidine group introduces aromatic nitrogen atoms, which may enhance binding to nucleic acids or ATP-binding pockets in kinases .
| Compound | Molecular Formula | Key Substituent | Potential Target |
|---|---|---|---|
| Target Compound | C₁₉H₂₀ClN₃O₃ | 4-Chloroindole-propanoyl | Neurological receptors |
| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | C₁₂H₁₄ClNO₄S | 4-Chlorophenylsulfonyl | Enzymes (e.g., proteases) |
| 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid | C₁₃H₁₆N₄O₂ | Cyclopropylpyrimidine | Kinases, COX enzymes |
Indole-Based Derivatives
1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic acid
- Structural Difference: The indole is directly methyl-linked to the piperidine ring instead of via a propanoyl chain.
- Impact : Reduced conformational flexibility may limit interactions with larger binding pockets. This analog has documented applications in neurological research due to its indole moiety, a common feature in serotonin receptor ligands .
1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid
- Structural Difference: A biphenyl-acryloyl group replaces the 4-chloroindole-propanoyl chain.
Functional Group Modifications
3-(Piperidin-1-yl)propanoic acid hydrochloride
- Structural Difference: A simpler propanoic acid chain replaces the indole-propanoyl group.
- Impact : The absence of aromatic systems reduces molecular complexity and may lower target specificity. However, shorter chains improve metabolic stability in some cases .
1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride
- Structural Difference: A 2-methylbenzyl group substitutes the indole-propanoyl moiety.
Biological Activity
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic compound characterized by its unique molecular structure, which includes an indole moiety, a piperidine ring, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is , with a molecular weight of 334.8 g/mol. The presence of the chlorine atom on the indole ring may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₃ |
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | 1-[3-(4-chloroindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
| CAS Number | 1219549-60-6 |
The exact mechanism of action for this compound remains largely undocumented. However, based on its structural characteristics, it is hypothesized that it interacts with biological targets similarly to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, potentially leading to modulation of various biological pathways.
Neuropharmacological Effects
The indole nucleus is known for its role in neurotransmitter modulation, particularly serotonin pathways. Compounds with similar structures have been explored for their potential antidepressant and anxiolytic effects. The piperidine component may further contribute to these neuropharmacological activities by influencing receptor binding profiles.
Case Studies and Research Findings
A review of literature reveals several studies focusing on indole derivatives and their biological activities:
- Anticancer Activity : A study highlighted the efficacy of indole-based compounds in inhibiting cancer cell proliferation through apoptosis induction mechanisms. While direct studies on 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid are lacking, its structural similarities suggest potential in this area .
- Neurotransmitter Interaction : Research on related compounds indicates that modifications in the indole structure can significantly affect serotonin receptor affinity, which may translate into therapeutic effects for mood disorders .
- Enzyme Inhibition : Some studies have shown that similar piperidine derivatives can act as inhibitors for various enzymes involved in metabolic pathways, suggesting that this compound might have enzyme-modulating capabilities as well .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regioselectivity of the indole substitution and piperidine conformation (e.g., ¹H/¹³C NMR for proton/carbon assignments).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
- HPLC : Assess purity (>95% recommended for biological assays) .
Basic: How is the preliminary biological activity of this compound screened in academic research?
Answer:
Initial screening focuses on target-agnostic assays to identify potential therapeutic applications:
- Anticancer Activity : Cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage models (e.g., LPS-stimulated RAW 264.7 cells) .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Note : Dose-response curves and cytotoxicity controls (e.g., HEK-293 cells) are critical to exclude non-specific toxicity .
Advanced: What strategies are employed to investigate target interactions and mechanisms of action?
Answer:
- Computational Docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs, guided by structural analogs (e.g., biphenyl-piperidine derivatives) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized proteins (e.g., purified enzymes).
- Proteomic Profiling : Employ affinity pulldown assays coupled with LC-MS/MS to identify interacting proteins in cell lysates .
- Gene Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., NF-κB or PI3K pathways) to validate functional relevance .
Advanced: How can researchers optimize synthetic yield and reproducibility?
Answer:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track intermediates and optimize reaction times .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for acylation steps to enhance solubility of hydrophobic intermediates .
- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂) for indole functionalization, noting potential chloride interference .
- Scale-Up Considerations : Implement flow chemistry for exothermic steps (e.g., coupling reactions) to maintain temperature control .
Data Note : Reproducibility issues often arise from trace moisture in amide couplings; rigorous drying of solvents/reagents is essential .
Advanced: How should contradictory biological activity data across studies be analyzed?
Answer:
Contradictions may stem from:
- Assay Variability : Normalize data using internal controls (e.g., % inhibition relative to vehicle) and replicate experiments across independent labs .
- Structural Degradation : Verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC .
- Cell Line Heterogeneity : Compare activity in isogenic cell lines (e.g., wild-type vs. p53-null) to identify context-dependent effects .
- Metabolite Interference : Use LC-MS to detect active metabolites in cell culture supernatants .
Example : If anti-inflammatory activity is observed in murine macrophages but not human PBMCs, investigate species-specific target expression via qPCR .
Advanced: What computational tools are recommended for SAR (Structure-Activity Relationship) studies?
Answer:
- QSAR Modeling : Utilize Schrödinger’s Maestro or Open3DALIGN to correlate substituent effects (e.g., indole chlorination, piperidine substitution) with bioactivity .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing 4-chloroindole with 5-fluoroindole) .
- ADMET Prediction : Employ SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB penetration for CNS targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
